2-(氯甲基)-5-甲基-1,3,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

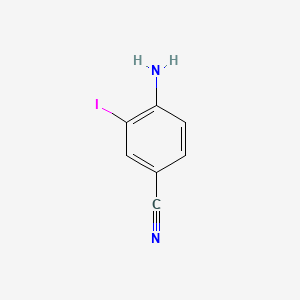

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole family, which is known for its wide range of biological and pharmacological activities. These compounds are recognized as privileged structures in drug chemistry due to their potential as biologically active derivatives that may find use as drugs or insecticides .

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole derivatives typically involves the reaction of aromatic or heterocyclic carboxylic acids with hydrazine dihydrochloride, followed by cyclization using phosphorus-containing reagents. A convenient method for the preparation of these derivatives has been developed, which starts from commercially available carboxylic acids, proceeds through the formation of carboxylic acid hydrazides, acylation, and then cyclization under the action of phosphorus trichloroxide (V). This method yields high-purity products without the need for purifying intermediate compounds .

Molecular Structure Analysis

The molecular structures of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole derivatives have been confirmed by analytical and spectral data, including 1H NMR, FT-IR, and MS. These compounds exhibit strong purple fluorescence in DMF solution, with emissive maximum wavelengths ranging from 334 nm to 362 nm, indicating their potential as purple luminescent materials .

Chemical Reactions Analysis

The chloromethyl group in 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole derivatives is reactive and can undergo further chemical modifications. For instance, the chloromethyl group can react with N- and S-nucleophilic reagents, leading to a variety of substitutions. Additionally, the 1,3,4-oxadiazole ring itself can be transformed through various chemical reactions . The chlorination of related oxadiazole compounds has been studied, showing that photoinitiation allows for selective reaction at different positions on the oxadiazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole derivatives include their strong purple fluorescence and UV-Vis absorption in the range of 260-279 nm. These properties suggest their utility in materials science, particularly as luminescent materials. The reactivity of the chloromethyl group also makes these compounds versatile intermediates for further chemical synthesis .

科学研究应用

杀菌活性

2-(氯甲基)-5-甲基-1,3,4-恶二唑衍生物表现出显着的杀菌活性。例如,由 2-氯甲基-5H/甲基苯并咪唑合成的化合物显示出比一些市售杀菌剂更好的杀菌性能 (Mishra 等人,1993 年).

杀虫剂和除草剂用途

这些化合物还用作杀虫剂和除草剂的前体。已经开发出一种生产 1,3,4-恶二唑衍生物的方法,该衍生物具有作为杀虫剂 O,O-二烷基-S-[(5-取代-1,3,4-恶二唑-2(3H)-酮-3-基)-甲基]-硫代磷酸酯和二硫代磷酸酯的潜力 (Rufenacht,1972 年).

发光材料的合成

已经实现了 2-氯甲基-5-芳基-1,3,4-恶二唑化合物的合成,它们的荧光光谱揭示了溶液中的强紫色荧光,使其适合用作发光材料 (Tong,2011 年).

抗菌性能

包括具有 2-(氯甲基)-5-甲基部分在内的几种合成的 1,3,4-恶二唑衍生物已显示出潜在的抗菌活性。这些包括 1,4-双[(1,3,4-恶二唑-2-基)甲基]哌嗪衍生物等化合物 (Zhang Huibin,2004 年).

缓蚀

在材料科学领域,1,3,4-恶二唑衍生物已被用作控制金属腐蚀的试剂。它们在腐蚀环境中抑制低碳钢溶解的功效已得到证实 (Kalia 等人,2020 年).

介晶行为和光致发光性质

1,3,4-恶二唑衍生物已被研究其介晶行为和光致发光性质。胆固醇和甲基 4-(4-(5-(4-(烷氧基)苯基)-1,3,4-恶二唑-2-基)苯乙炔基)苯甲酸酯等化合物表现出宽的介晶温度范围和强荧光发射,表明在光电器件中具有潜在应用 (Han 等人,2010 年).

安全和危害

未来方向

属性

IUPAC Name |

2-(chloromethyl)-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-3-6-7-4(2-5)8-3/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLQSWULHSLSOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396960 |

Source

|

| Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole | |

CAS RN |

3914-42-9 |

Source

|

| Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)